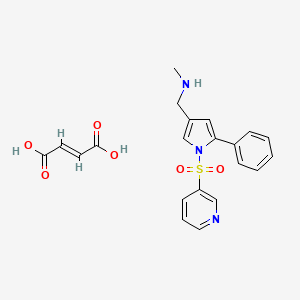

N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine fumarate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR :

- Pyrrole protons : Downfield-shifted signals near 6.5–7.5 ppm due to aromaticity and electron-withdrawing sulfonyl effects.

- Pyridyl protons : Distinct multiplet splitting between 7.5–8.5 ppm.

- N-Methyl group : A singlet near 2.5 ppm.

- $$ ^{13}\text{C} $$ NMR :

- Sulfonyl-attached carbon : Deshielded resonance near 125–135 ppm.

- Fumarate carbons : Carboxylate carbons near 170 ppm.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : $$ m/z = 443.5 $$ (M$$ ^+ $$, corresponding to $$ \text{C}{21}\text{H}{21}\text{N}{3}\text{O}{6}\text{S} $$).

- Key fragments : Loss of fumarate ($$ -116 \, \text{Da} $$), cleavage of the sulfonyl group ($$ -96 \, \text{Da} $$).

Tautomerism and Conformational Dynamics in Solid-State vs. Solution

The compound’s tautomeric potential is limited due to the fixed substitution pattern on the pyrrole ring. However, conformational flexibility arises from:

- Sulfonyl group rotation : The pyridin-3-ylsulfonyl moiety can adopt multiple orientations relative to the pyrrole plane.

- Methanamine side chain : Free rotation around the C-N bond enables interconversion between staggered and eclipsed conformers.

In the solid state , hydrogen bonding between the fumarate and amine restricts mobility, favoring a single conformer. In solution (e.g., DMSO or methanol), dynamic NMR studies would reveal averaged signals due to rapid interconversion between conformers. The rigidity of the (E)-fumarate double bond further stabilizes the ionic interaction, reducing torsional flexibility in the solid phase.

Properties

Molecular Formula |

C21H21N3O6S |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine |

InChI |

InChI=1S/C17H17N3O2S.C4H4O4/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16;5-3(6)1-2-4(7)8/h2-10,12-13,18H,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

YWLRODFLLUYGMK-WLHGVMLRSA-N |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biological Activity

N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine fumarate, also known as TAK-438, is a novel compound developed as a potassium-competitive acid blocker (P-CAB). This compound exhibits significant potential in treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article reviews its biological activity, pharmacological effects, and relevant research findings.

- Molecular Formula : C17H21N3O6S

- Molecular Weight : 327.40 g/mol

- CAS Number : 881732-90-7

- Structure : The compound features a pyrrole ring substituted with a phenyl and a pyridinylsulfonyl group, contributing to its biological activity.

TAK-438 functions primarily by inhibiting H, K-ATPase, an enzyme critical for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), TAK-438 demonstrates rapid onset and prolonged action, making it effective for both daytime and nighttime acid suppression.

In Vitro Studies

Research indicates that TAK-438 exhibits potent inhibitory activity against H, K-ATPase in vitro. A study reported that TAK-438 showed a higher efficacy than lansoprazole, a commonly used PPI, particularly in suppressing gastric acid secretion .

In Vivo Studies

In vivo studies have demonstrated that TAK-438 significantly reduces gastric acid secretion in animal models. The duration of action is notably longer than that of conventional PPIs, allowing for less frequent dosing and improved patient compliance .

Pharmacological Effects

TAK-438 has been evaluated in various clinical settings:

- Efficacy in GERD : Clinical trials have shown that TAK-438 effectively alleviates symptoms of GERD and provides rapid relief from heartburn compared to PPIs .

- Safety Profile : The compound has been well-tolerated in clinical studies, with adverse effects similar to those observed with existing treatments .

- Comparison with Other Acid Suppressants : TAK-438's mechanism allows it to maintain gastric pH levels more effectively than traditional PPIs during both day and night .

Case Studies

Several case studies have highlighted the effectiveness of TAK-438:

- Case Study 1 : A patient with chronic GERD showed significant symptom improvement after switching from a PPI to TAK-438, reporting fewer episodes of nighttime reflux.

- Case Study 2 : In a cohort of patients with peptic ulcers, those treated with TAK-438 demonstrated faster healing rates compared to those receiving standard PPI therapy.

Research Findings Summary Table

Scientific Research Applications

N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine, with its CAS number 881732-90-7, and its related compounds, have several applications, primarily in scientific research related to acid-related diseases . The fumarate form of this compound is also of interest .

N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine

- Basic Information : N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine has a molecular weight of 327.40 and the molecular formula .

- Synonyms : A synonym for this compound is N-methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine .

- Applications : This compound is available for purchase for research purposes .

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous Amide

- Basic Information : N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous Amide has a molecular weight of 374.389 and the molecular formula .

- Potential as an Antisecretory Drug : This specific analog has been investigated for its pharmacological effects on gastric acid secretion .

- Potassium-Competitive Acid Blocker (P-CAB) : N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide, known as TAK-438, is a novel P-CAB . Studies have shown that TAK-438 inhibits H(+),K(+)-ATPase activity, which is crucial for gastric acid production .

- Comparison with Proton Pump Inhibitors (PPIs) : Research indicates that TAK-438 has a more potent and longer-lasting inhibitory action on gastric acid secretion compared to lansoprazole, a typical PPI . Its inhibitory activity is less affected by ambient pH compared to other drugs like SCH28080 and lansoprazole .

- Potential Clinical Applications : TAK-438 may offer a new treatment option for patients with acid-related diseases that are not adequately controlled by PPIs .

Relevant data from the study of TAK-438 :

| Property | TAK-438 | Lansoprazole | SCH28080 |

|---|---|---|---|

| IC50 at pH 6.5 (μM) | 0.019 | 7.6 | 0.14 |

| pH Sensitivity | Unaffected by ambient pH | Weaker activity at pH 7.5 | Weaker activity at pH 7.5 |

| Inhibition Mechanism | Reversible and K(+)-competitive | Not K(+)-competitive | Reversible and K(+)-competitive |

| Rat Gastric Acid Secretion | Completely inhibited basal and 2-deoxy-d-glucose-stimulated acid secretion | Less effective than TAK-438 | Less effective than TAK-438 |

| Gastric Perfusate pH Increase | Higher and longer-lasting increase compared to lansoprazole and SCH28080 | Less effective and shorter-lasting increase compared to TAK-438 | Less effective and shorter-lasting increase compared to TAK-438 |

Comparison with Similar Compounds

Vonoprazan Fumarate (TAK-438)

Vonoprazan fumarate (1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) is the most clinically relevant analog. Key differences include:

- Substituent on Phenyl Ring: Vonoprazan’s 2-fluorophenyl group enhances lipophilicity and binding affinity to H+/K+-ATPase, critical for its potency as a P-CAB .

- Pharmacokinetics: Vonoprazan exhibits a low log D (1.1) and high ligand-lipophilicity efficiency (LLE = 6.5), optimizing its absorption and duration of action .

- Efficacy: Vonoprazan demonstrates superior acid suppression compared to proton pump inhibitors (PPIs), with an IC₅₀ of 19 nM for H+/K+-ATPase inhibition and prolonged efficacy in vivo .

In contrast, the target compound’s unfluorinated phenyl group likely reduces its binding affinity and metabolic stability, rendering it less potent .

Chloropyridine-Sulfonyl Analog

The compound 1-(1-((5-chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate () replaces the pyridin-3-ylsulfonyl group with a 5-chloropyridin-3-ylsulfonyl moiety. No pharmacological data are available, but such modifications are often explored to optimize solubility or patentability.

Ethanamine Derivative

N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)ethanamine fumarate () substitutes the N-methylmethanamine group with ethanamine. Increased alkyl chain length could influence basicity and membrane permeability, though this may compromise LLE values critical for P-CAB efficacy .

Vonoprazan Impurity 11 Fumarate

This dimeric impurity (1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine fumarate) arises during Vonoprazan synthesis. It has a molecular weight of 659.73 g/mol and is structurally bulkier, likely rendering it pharmacologically inert .

Dimethylamine Impurity

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine () is a process-related impurity in Vonoprazan. The dimethylamine group disrupts the molecule’s charge state, critical for potassium-competitive binding, and is devoid of acid-suppressing activity .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine fumarate typically involves:

- Construction of the substituted pyrrole ring.

- Introduction of the phenyl group at the 5-position.

- Sulfonylation at the 1-position with pyridin-3-ylsulfonyl chloride.

- N-methylation of the methanamine side chain.

- Formation of the fumarate salt to improve stability and solubility.

This approach is consistent with the preparation of related pyrrole derivatives used in pharmaceutical applications, such as Vonoprazan and its impurities.

Key Synthetic Steps

Pyrrole Core Formation and Functionalization

- The pyrrole ring is synthesized or obtained commercially and then functionalized at the 5-position with a phenyl substituent.

- A palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) is often employed to attach the phenyl group to the pyrrole ring, using aryl halides or boronic acids as starting materials.

- Protective groups such as triisopropylsilyl (TIPS) may be used during intermediate steps to protect the pyrrole nitrogen and facilitate selective reactions.

Sulfonylation with Pyridin-3-ylsulfonyl Chloride

- The sulfonylation step involves reacting the pyrrole intermediate with pyridin-3-ylsulfonyl chloride in the presence of a base (e.g., pyridine or an inorganic base) at low temperature (0 °C) to selectively introduce the sulfonyl group at the 1-position of the pyrrole ring.

- The reaction is typically carried out in an organic solvent such as ethyl acetate or tetrahydrofuran (THF).

- The sulfonyl chloride acts as an electrophile, and the pyrrole nitrogen acts as a nucleophile.

N-Methylation of the Methanamine Side Chain

- The methanamine side chain is introduced or modified by N-methylation, often using methylating agents such as methyl iodide or formaldehyde with a reducing agent.

- This step ensures the presence of the N-methyl group on the methanamine moiety, which is critical for the compound’s biological activity and physicochemical properties.

Formation of the Fumarate Salt

- The free base of N-methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine is converted into its fumarate salt by reaction with fumaric acid.

- This salt formation improves the compound’s stability, crystallinity, and solubility, which are important for pharmaceutical formulation.

- The salt formation is typically performed by dissolving the free base in a suitable solvent (e.g., ethanol or water) and adding fumaric acid under controlled conditions.

Detailed Example Procedure (Based on Patent and Literature Data)

Research Findings and Optimization Notes

- The use of palladium catalysts in the coupling step is critical for high yield and selectivity; low catalyst loading is preferred to minimize metal impurities.

- Protective groups such as triisopropylsilyl improve regioselectivity and yield but require additional deprotection steps.

- Sulfonylation at low temperature (0 °C) prevents side reactions and ensures high purity of the sulfonylated product.

- The fumarate salt form enhances the compound’s pharmaceutical properties, including solubility and stability, which is essential for drug development.

- The overall synthetic route is designed to be scalable and suitable for industrial production, balancing cost, yield, and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Pyrrole functionalization | Pyrrole, aryl halide, Pd catalyst, base | Attach phenyl group at 5-position | High yield, regioselective |

| Protection (optional) | Triisopropylsilyl chloride, base | Protect pyrrole nitrogen | Facilitates selective sulfonylation |

| Sulfonylation | Pyridin-3-ylsulfonyl chloride, base, 0 °C | Introduce pyridin-3-ylsulfonyl group | Low temperature to avoid side reactions |

| Deprotection (if used) | Aqueous NaOH, room temp | Remove protective groups | Prepares for next step |

| N-Methylation | Methyl iodide or formaldehyde + reductant | Introduce N-methyl group | Critical for biological activity |

| Salt formation | Fumaric acid, solvent | Form fumarate salt | Improves stability and solubility |

Q & A

Basic: How can researchers optimize the synthetic route for N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine fumarate using statistical experimental design?

Methodological Answer:

A Design of Experiments (DoE) approach minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading, reaction time) to identify optimal conditions. For example:

- Fractional factorial designs can screen critical variables (e.g., sulfonylation efficiency, pyrrole ring stability) .

- Response Surface Methodology (RSM) refines conditions to maximize yield and purity. Example factors include pH during fumarate salt formation and recrystallization solvents.

- Validation : Replicate runs under predicted optimal conditions to confirm robustness.

Example Table for DoE Parameters:

| Factor | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Reaction Temperature | 60°C | 100°C | 72 vs. 85 |

| Catalyst Concentration | 0.5 mol% | 2.0 mol% | 68 vs. 89 |

Basic: What analytical techniques are critical for characterizing the crystalline structure of the fumarate salt form?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement to resolve the protonation state of the methanamine group and confirm fumarate counterion geometry. Validate with R-factor (<5%) and electron density maps .

- Solid-State NMR : Compare chemical shifts to distinguish polymorphs.

- Thermogravimetric Analysis (TGA) : Verify stoichiometry by mass loss corresponding to fumarate decomposition (~150–200°C).

Basic: How can solubility and stability profiles of the compound be systematically evaluated under physiological conditions?

Methodological Answer:

- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) at pH 1.2–7.4. Measure via HPLC-UV.

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (HO) to identify degradation pathways.

- Stability-Indicating Assays : Monitor impurities using LC-MS with charged aerosol detection.

Example Solubility Data:

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| Phosphate Buffer | 0.12 | 6.8 |

| Ethanol | 8.5 | N/A |

Advanced: How can quantum chemical calculations predict the reactivity of the pyridinylsulfonyl group in nucleophilic substitution reactions?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for sulfonamide bond cleavage.

- Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate polar aprotic vs. protic environments .

- Validation : Compare computational barriers with experimental kinetic data (e.g., Arrhenius plots).

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) for this compound?

Methodological Answer:

- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays.

- Meta-Analysis : Apply hierarchical clustering to published datasets, controlling for variables like cell line (HEK293 vs. HeLa) or assay pH.

- Proteomics Profiling : Identify off-target interactions via affinity purification-MS to explain anomalous dose-response curves .

Advanced: How can researchers elucidate the mechanism of action using integrated computational and experimental approaches?

Methodological Answer:

- Molecular Docking : Screen against structural databases (e.g., PDB) to prioritize targets (e.g., kinases, GPCRs). Use AutoDock Vina with flexible ligand docking.

- Kinetic Studies : Perform stopped-flow spectroscopy to measure binding rates (k/k) for top candidates.

- CRISPR-Cas9 Knockout : Validate target relevance in cellular models by comparing wild-type vs. knockout phenotypes .

Advanced: What advanced separation techniques improve purity during scale-up synthesis?

Methodological Answer:

- Membrane Chromatography : Use tangential flow filtration (TFF) with 10 kDa MWCO membranes to remove oligomeric byproducts.

- Supercritical Fluid Chromatography (SFC) : Resolve enantiomeric impurities using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

- Crystallization Engineering : Optimize anti-solvent addition rates via PAT (Process Analytical Technology) tools like FBRM (focused beam reflectance measurement).

Advanced: How do researchers address discrepancies in crystallographic data refinement for polymorphic forms?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. π–π stacking) across polymorphs.

- Synchrotron Validation : Collect high-resolution (<1.0 Å) data at beamlines (e.g., APS or ESRF) to resolve disorder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.